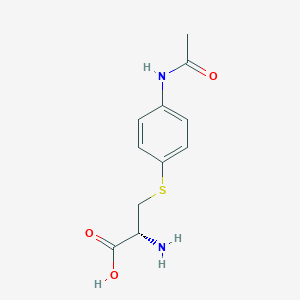

Acetaminophen cysteine

Overview

Description

Acetaminophen cysteine (AC) is an important active ingredient in many popular over-the-counter medications. It is a synthetic form of the naturally occurring amino acid cysteine and is used to treat a variety of ailments, including headaches, muscle and joint pain, arthritis, fever, and colds. AC has been studied extensively and is known to be safe and effective for its intended uses. In

Scientific Research Applications

Role in Acetaminophen Overdose and Antidote Efficacy

Acetaminophen cysteine, as part of N-acetylcysteine (NAC), plays a crucial role in treating acetaminophen overdose. It acts as a precursor for the synthesis of hepatic glutathione (GSH), which is depleted through drug conjugation during an overdose. This replenishment is essential for detoxifying the harmful metabolites of acetaminophen, thereby mitigating liver injury (Rushworth & Megson, 2014). Additionally, NAC can directly form an adduct with the toxic metabolite of acetaminophen, aiding in its neutralization and excretion (Lauterburg, Corcoran & Mitchell, 1983).

Applications Beyond Overdose Treatment

The therapeutic applications of this compound extend beyond overdose treatment. It has been used in various infections, genetic defects, and metabolic disorders due to its role in replenishing GSH levels. This includes applications in HIV infection and chronic obstructive pulmonary disease (COPD) (Atkuri, Mantovani, Herzenberg & Herzenberg, 2007). Moreover, NAC, which includes this compound, has demonstrated potential in treating infertility in patients with clomiphene-resistant polycystic ovary syndrome, as well as being investigated as a cancer chemopreventive agent (Millea, 2009).

Metabolic Pathways and Pharmacokinetics

Understanding the metabolic pathways and pharmacokinetics of this compound is crucial for its clinical application. Studies have detailed its role in the metabolism of acetaminophen, highlighting the formation of various metabolites through high-resolution liquid chromatography (Mrochek, Katz, Christie & Dinsmore, 1974). Additionally, research on morbidly obese patients has shown alterations in the metabolism of this compound, indicating the need for tailored therapeutic approaches in different patient populations (van Rongen et al., 2016).

Novel Therapeutic Approaches

Exploration of new therapeutic approaches involving this compound is ongoing. For instance, the development of fluorescence sensor probes using L-cysteine CdSe/ZnS quantum dots for the detection of acetaminophen indicates the potential for innovative diagnostic tools (Montaseri & Forbes, 2017). Moreover, research into alternative treatments for acetaminophen-induced hepatotoxicity, such as glycycoumarin and kaurenoic acid, suggests potential new roles for this compound in liver protection strategies (Yan et al., 2018), (Marcondes-Alves et al., 2019).

Mechanism of Action

Target of Action

The primary targets of Acetaminophen Cysteine are the cysteine residues in the body . These residues are the major targets for covalent modification by the reactive intermediate of Acetaminophen . The binding to lysine has also been reported and may contribute to mitochondrial damage during Acetaminophen toxicity .

Mode of Action

This compound, also known as Acetylcysteine, is a medication that can be used as a mucolytic in patients with certain lung conditions and as an antidote for Acetaminophen overdose . It acts to maintain or replenish depleted glutathione reserves in the liver and enhance non-toxic metabolism of Acetaminophen . These actions serve to protect liver cells from NAPQI toxicity .

Biochemical Pathways

Acetaminophen is metabolized in the liver in three main pathways: glucuronidation, sulfation, and cysteine conjugation . These pathways produce Acetaminophen glucuronide, Acetaminophen sulfate, and this compound, respectively . The cysteine conjugate is considered generally non-toxic . It has been found that both acetaminophen and its cysteine conjugates can induce harmful cellular damage observed as a decrease of glutathione levels .

Pharmacokinetics

After a therapeutic dose, Acetaminophen is mostly converted to pharmacologically inactive glucuronide and sulfate conjugates, with a minor fraction being oxidized to a reactive metabolite NAPQI . Detoxification of NAPQI occurs through its binding to the sulfhydryl group of glutathione (GSH) to form Acetaminophen-GSH, which is ultimately excreted in the urine as cysteine and mercapturic acid conjugates . At supratherapeutic doses of Acetaminophen (more than 4 g/day), the sulfation pathway becomes saturated, while glucuronidation and oxidation increase, and a smaller amount is excreted unchanged .

Result of Action

The result of this compound’s action is the protection of liver cells from NAPQI toxicity . It has been found that both acetaminophen and its cysteine conjugates can induce harmful cellular damage observed as a decrease of glutathione levels . This process further promotes the expression of downstream genes related to the type IV secretion system .

Action Environment

The massive use of Acetaminophen, especially during the COVID-19 pandemic, has resulted in the environmental residue and pollution of Acetaminophen and its metabolites . The environmental ecological and health safety issues they may cause are still unclear . Paracetamol and structural analogs are ubiquitous in the natural environment and easily accumulate in the aquatic environment . This gives rise to serious concerns related to its ecotoxicological profile, final environmental fate, and potential biological interactions .

Safety and Hazards

Future Directions

A study has shown that Acetaminophen cysteine can induce harmful cellular damage . This suggests that the harmful effects of cysteine-aminophenolic conjugates ought to be considered in the description of APAP or PAP toxicity . Another study has shown that the thermodynamics factors of Acetaminophen and its metabolites were considered using density functional theory (DFT) at 298.15 K temperature and 1 atm. pressure . This suggests that these results will make available valued information on the Thermodynamics behavior of Acetaminophen (AP), this compound (APCys), Acetaminophen glucuronide (APGlc), and Acetaminophen sulfate (APS) metabolites which can be used to recognize their behavior in the body and how they are metabolized .

Biochemical Analysis

Biochemical Properties

Acetaminophen cysteine plays a significant role in biochemical reactions . It interacts with various enzymes, proteins, and other biomolecules, and these interactions are crucial for its function . The nature of these interactions is complex and involves various biochemical processes .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes . It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . The effects of this compound on cells are diverse and depend on various factors .

Molecular Mechanism

The mechanism of action of this compound is complex and involves interactions at the molecular level . It exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time . This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

This compound is involved in various metabolic pathways . It interacts with several enzymes or cofactors, and these interactions can affect metabolic flux or metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues . This includes any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .

Subcellular Localization

The subcellular localization of this compound and its effects on its activity or function are complex . This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

properties

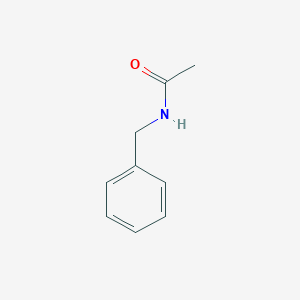

IUPAC Name |

(2R)-3-(4-acetamidophenyl)sulfanyl-2-aminopropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O3S/c1-7(14)13-8-2-4-9(5-3-8)17-6-10(12)11(15)16/h2-5,10H,6,12H2,1H3,(H,13,14)(H,15,16)/t10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOZXXYPCOKGXOE-JTQLQIEISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)SCC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)NC1=CC=C(C=C1)SC[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60214000 | |

| Record name | Acetaminophen cysteine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60214000 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

64014-06-8 | |

| Record name | Acetaminophen-cysteine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=64014-06-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acetaminophen cysteine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064014068 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetaminophen cysteine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60214000 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

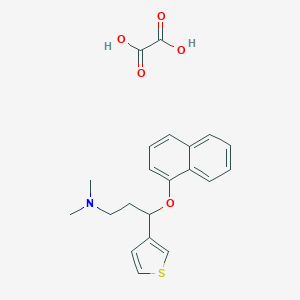

Feasible Synthetic Routes

Q & A

A: APAP-Cys adduct formation is considered a critical step in APAP-induced liver injury. These adducts can disrupt protein function and trigger a cascade of events leading to oxidative stress, mitochondrial dysfunction, and ultimately, cell death. [, ]

A: The molecular formula of APAP-Cys is C11H14N2O4S, and its molecular weight is 270.3 g/mol. [, ]

A: Yes, researchers have used techniques like high-performance liquid chromatography with electrochemical detection (HPLC-ECD) to characterize and quantify APAP-Cys. This method relies on the electrochemical properties of the molecule for detection. []

A: The stability of APAP-Cys likely depends on factors such as temperature, pH, and the presence of other chemicals. More research is needed to fully characterize its stability profile under various conditions. []

ANone: APAP-Cys is not known to have any intrinsic catalytic properties. Its significance lies in its role as a biomarker of APAP exposure and a mediator of APAP-induced liver injury.

A: While computational studies specifically on APAP-Cys are limited in the provided research, computational chemistry has been used to analyze the thermodynamics of APAP and its metabolites using density functional theory. [] This type of research can provide insights into the reactivity and potential interactions of APAP and its metabolites, including APAP-Cys.

A: The structure of APAP-Cys, specifically the covalent bond between NAPQI and the cysteine residue, underpins its ability to disrupt protein function. This structural modification is central to its role in APAP-induced liver injury. []

ANone: Since APAP-Cys is primarily a metabolite and biomarker, formulation strategies are not typically focused on this molecule. Research primarily focuses on understanding its formation and implications for APAP toxicity.

A: Research suggests that renal function can impact the elimination of APAP metabolites, including APAP-glucuronide. [] While the specific impact on APAP-Cys levels requires further investigation, it highlights the potential interplay between renal function and APAP metabolism.

A: Yes, researchers have investigated APAP-Cys concentrations in various groups, including healthy individuals, chronic pain patients, and individuals with different alcohol consumption patterns. [, ] These studies help to understand how APAP metabolism and, consequently, APAP-Cys formation may differ between populations.

A: Research indicates that lower concentrations of APAP-Cys can be detected even after exposure to therapeutic doses of APAP. [] This finding underscores the sensitivity of APAP-Cys as a biomarker of APAP exposure.

A: The formation of APAP-Cys adducts is a key event in APAP-induced liver injury. These adducts can disrupt protein function, leading to oxidative stress, mitochondrial dysfunction, and ultimately, cell death. [, , ]

A: While APAP-induced liver injury is the most well-known consequence, studies suggest that APAP metabolites, including potentially APAP-Cys, can contribute to nephrotoxicity. [, ]

ANone: As APAP-Cys is a metabolite, drug delivery and targeting strategies are not typically focused on this molecule.

A: Yes, APAP-Cys is considered a specific biomarker for APAP exposure. Detecting elevated levels of APAP-Cys in serum can aid in the diagnosis of APAP overdose, even in cases where the time of ingestion is uncertain. [, , , ]

A: A significant percentage of patients with acute liver failure of indeterminate cause have detectable levels of APAP-Cys, suggesting that unrecognized APAP toxicity may be more common than previously thought. [, ] The use of APAP-Cys as a biomarker can help identify these cases and guide appropriate treatment decisions.

A: Researchers primarily use HPLC-ECD for the detection and quantification of APAP-Cys in biological samples. This method offers high sensitivity and specificity. [, , ] Recent advancements include the use of liquid chromatography–tandem mass spectrometry (LC/MS/MS) for even greater sensitivity and accuracy. []

A: Advanced imaging techniques like atmospheric pressure-matrix-assisted laser desorption ionization-mass spectrometry imaging (AP-MALDI-MSI) have been employed to visualize the distribution of APAP and its metabolites, including APAP-Cys, in tissues like the kidney. [] This technology provides valuable insights into the spatial distribution and potential for organ-specific toxicity.

ANone: The provided research primarily focuses on the clinical aspects of APAP-Cys. Further research is needed to fully understand its environmental fate, persistence, and potential impact on ecosystems.

ANone: The provided research does not delve into the specific dissolution and solubility characteristics of APAP-Cys.

A: Analytical methods, particularly HPLC-ECD and LC/MS/MS, are rigorously validated for parameters like accuracy, precision, specificity, linearity, and sensitivity to ensure reliable and accurate measurement of APAP-Cys in biological samples. []

ANone: Research involving APAP-Cys adheres to standard quality control and assurance practices for analytical methods, data handling, and reporting to ensure the reliability and validity of the findings.

ANone: The research primarily focuses on the toxicological aspects of APAP-Cys, and further investigation is needed to determine its potential for immunogenicity.

A: While APAP-Cys itself may not directly induce or inhibit drug-metabolizing enzymes, factors influencing its formation, like CYP2E1 activity, are crucial in APAP metabolism and can impact the metabolism of other drugs. [, , , ]

ANone: The research primarily focuses on the role of APAP-Cys in APAP-induced liver injury, and further research is needed to evaluate its biocompatibility and biodegradability.

A: While APAP-Cys is a highly specific biomarker for APAP exposure, other biomarkers like APAP-protein adducts can also provide valuable information about APAP metabolism and potential toxicity. [, , , ]

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

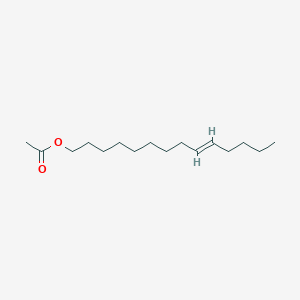

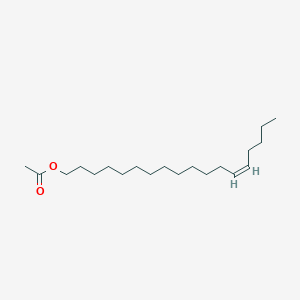

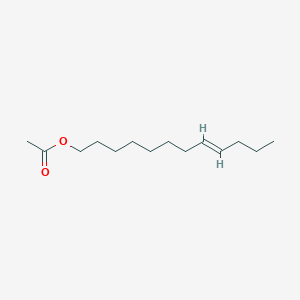

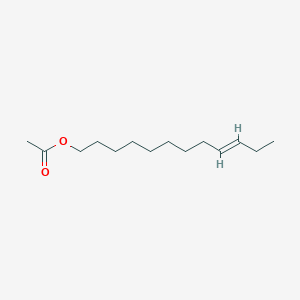

![[(2E,13Z)-octadeca-2,13-dienyl] acetate](/img/structure/B110274.png)

![Indeno[1,2,3-cd]fluoranthene](/img/structure/B110305.png)